2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-fluorophenylacetonitrile with a suitable hydrolyzing agent to yield the desired hydroxyacetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by hydrolysis under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, potentially leading to modulation of biological pathways. The hydroxyacetic acid moiety may also play a role in its activity by interacting with enzymes or receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
- (3-Bromo-4-fluorophenyl)boronic acid
- 4-Fluorophenylboronic acid
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine and fluorine atoms on the phenyl ring, along with the hydroxyacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1214383-83-1 |
---|---|
Molecular Formula |
C8H6BrFO3 |
Molecular Weight |
249 |
Purity |
95 |
Origin of Product |
United States |
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